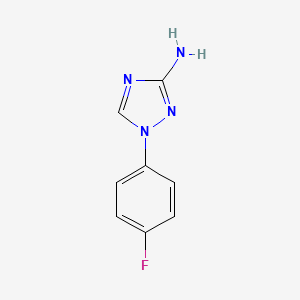

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Description

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine is a fluorinated triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at the 1-position and an amine group at the 3-position. Its molecular formula is C₈H₇FN₄, with a molecular weight of 178.17 g/mol (calculated). This compound is of interest in medicinal chemistry due to the triazole scaffold's prevalence in bioactive molecules, particularly in antifungal, anticancer, and enzyme-targeting agents .

Properties

IUPAC Name |

1-(4-fluorophenyl)-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-6-1-3-7(4-2-6)13-5-11-8(10)12-13/h1-5H,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSBWUNHGJCOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1. Comparative Analysis of Synthetic Methods

| Method | Catalyst | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiosemicarbazide Cyclization | NaOH | 4.0 | 70 | 95 |

| Copper-Catalyzed | CuBr | 6.0 | 85 | 98 |

| Boron-Mediated | B(C6F5)3 | 12.0 | 82 | 97 |

| Huisgen Cycloaddition | CuSO4/NaAsc | 8.0 | 58 | 90 |

Spectroscopic Characterization and Validation

1H NMR analysis of this compound reveals a singlet at δ 8.12 ppm (C5-H), a multiplet at δ 7.35–7.68 ppm (aromatic protons), and a broad singlet at δ 5.21 ppm (NH2). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 193.0741 [M+H]+ (calc. 193.0744). Purity exceeding 98% is validated via HPLC (C18 column, 80:20 MeOH/H2O, λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown promise in biological assays, particularly in the development of enzyme inhibitors.

Medicine: Research has explored its potential as a pharmaceutical agent, particularly for its antifungal and antibacterial properties.

Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazol-3-amine derivatives are highly dependent on substituent patterns. Key comparisons include:

Key Observations:

- Halogen Position : Fluorine at the para position (target compound) maximizes electronic effects (e.g., resonance withdrawal), whereas meta-fluorine () may reduce dipole interactions in biological systems .

- Benzyl vs.

- Chlorine vs. Fluorine : Chlorinated analogs (e.g., 4d in ) may offer greater metabolic stability but reduced bioavailability due to higher molecular weight .

Physicochemical Properties

- Purity : Most triazol-3-amine derivatives are synthesized with ≥95% purity ().

- Solubility : Fluorine and amine groups confer moderate aqueous solubility, while benzyl substituents reduce it .

- Stability : Chlorinated derivatives (e.g., 4d) show enhanced thermal stability, as evidenced by MS fragmentation patterns .

Biological Activity

1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Molecular Information:

- Chemical Formula: C8H7FN4

- Molecular Weight: 178.17 g/mol

- CAS Number: 168893-35-4

- IUPAC Name: this compound

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative known as ZQL-4c was tested against breast cancer cells and showed promising results:

| Activity | Effect |

|---|---|

| Cell Proliferation | Strong inhibition observed |

| Apoptosis Induction | Significant increase in apoptotic cells |

| Cell Cycle Arrest | Induced G2/M phase arrest |

| Oxidative Stress | Increased reactive oxygen species (ROS) levels |

| Signaling Pathways | Inhibition of Notch-AKT signaling |

ZQL-4c's mechanism involves the induction of oxidative stress and apoptosis in cancer cells, positioning it as a potential therapeutic agent for breast cancer treatment .

Antibacterial Activity

The compound also exhibits notable antibacterial properties. A systematic review highlighted the effectiveness of various triazole derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(4-fluorophenyl) derivative | E. coli | 5 |

| P. aeruginosa | 10 | |

| B. subtilis | 8 |

These derivatives showed comparable or superior activity to established antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored with promising results. A study indicated that certain triazole compounds significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 80 |

| IL-6 | 150 | 50 |

This reduction indicates the potential for these compounds to serve as anti-inflammatory agents through modulation of cytokine release .

Case Studies

- Breast Cancer Study : The study involving ZQL-4c demonstrated its capability to induce apoptosis in breast cancer cells by targeting oxidative stress pathways. This highlights its potential as a novel anticancer drug.

- Antibacterial Evaluation : The antibacterial efficacy of various triazole derivatives was tested against clinical isolates of bacteria, showcasing their effectiveness in inhibiting bacterial growth.

- Inflammatory Response Modulation : Research on cytokine release from peripheral blood mononuclear cells revealed that specific triazole derivatives could significantly lower inflammatory markers, suggesting therapeutic applications in inflammatory diseases.

Q & A

What are the optimal synthetic routes and reaction conditions for achieving high-purity 1-(4-fluorophenyl)-1H-1,2,4-triazol-3-amine?

Basic Research Question

The synthesis typically involves multi-step routes, such as cyclocondensation of fluorophenyl-substituted precursors with triazole-forming agents. Key considerations include:

- Temperature control : Reactions often require 60–100°C to ensure cyclization efficiency while minimizing side products .

- Solvent selection : Aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactivity .

- Purification : Column chromatography or recrystallization is critical for isolating the compound in ≥95% purity.

- Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-fluorobenzyl derivatives) improves yields to ~70–80% .

Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H] at m/z 207.1) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

How can researchers design robust biological activity assays for this compound?

Advanced Research Question

Focus on target-specific assays:

- Antimicrobial testing : Use microdilution assays (MIC determination) against S. aureus or C. albicans with positive controls (e.g., fluconazole) .

- Anticancer screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC values and comparing to reference drugs .

- Enzyme inhibition : Kinase or protease inhibition can be evaluated via fluorescence-based assays (e.g., ADP-Glo™ kinase assays) .

What computational strategies aid in optimizing reaction pathways for derivatives of this compound?

Advanced Research Question

Leverage quantum chemistry and informatics:

- Reaction path search : Density Functional Theory (DFT) calculates transition states to predict feasible pathways .

- Machine learning : Train models on existing triazole synthesis data to predict optimal conditions (e.g., solvent, catalyst) .

- Molecular docking : Screen derivatives against target proteins (e.g., EGFR kinase) to prioritize synthesis .

How should researchers address contradictions in reported biological activities of similar triazole derivatives?

Advanced Research Question

Systematic validation steps include:

- Purity verification : Re-analyze compounds via HPLC and NMR to rule out impurity-driven discrepancies .

- Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate activity determinants .

What methodologies are effective for studying enzyme interaction mechanisms?

Advanced Research Question

Combined experimental and computational approaches:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity () and kinetics (/) for enzyme targets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to infer binding modes .

- Molecular dynamics simulations : Analyze ligand-protein stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

How does the compound’s stability vary under different storage and experimental conditions?

Advanced Research Question

Stability assessments require:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (typically >200°C for triazoles) .

- Solubility profiling : Test in PBS, DMSO, and ethanol; note precipitation thresholds (e.g., >10 mg/mL in DMSO) .

- Light sensitivity : Conduct accelerated degradation studies under UV/visible light to establish storage guidelines (e.g., amber vials at –20°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.